molecular formula C17H15F3N2O3 B6902986 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-3-(trifluoromethyl)pyridine-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-3-(trifluoromethyl)pyridine-4-carboxamide

Cat. No.: B6902986
M. Wt: 352.31 g/mol
InChI Key: KFEDIKQELXRWJA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-3-(trifluoromethyl)pyridine-4-carboxamide is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methyl-3-(trifluoromethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c1-22(9-11-10-24-14-4-2-3-5-15(14)25-11)16(23)12-6-7-21-8-13(12)17(18,19)20/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEDIKQELXRWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)C(=O)C3=C(C=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. This can be achieved through the reaction of catechol with ethylene oxide under acidic conditions. Subsequent steps include the introduction of the trifluoromethyl group and the formation of the pyridine ring through cyclization reactions. The final step involves the attachment of the carboxamide group using appropriate reagents such as carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions using alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyridines or benzodioxins.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a bioactive compound in drug discovery.

  • Medicine: Studied for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.

  • Industry: Employed in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-phenyl-N-(1,3-thiazol-2-ylmethyl)cyclopropane-1-carboxamide

  • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine

  • N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butan-1-amine

Uniqueness: This compound stands out due to its trifluoromethyl group, which can significantly alter its chemical and physical properties compared to similar compounds. The presence of this group can enhance its stability, lipophilicity, and binding affinity to biological targets.

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